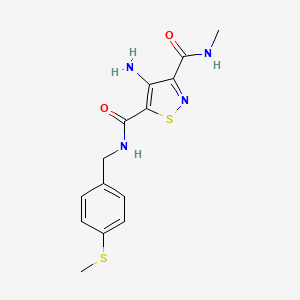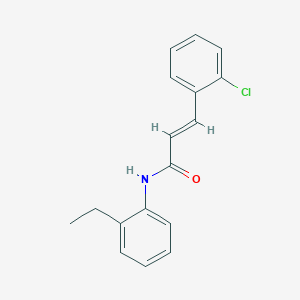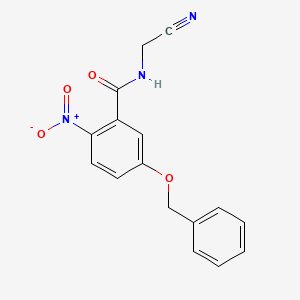![molecular formula C13H14ClNO3 B2485366 [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone CAS No. 2411295-80-0](/img/structure/B2485366.png)
[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone, also known as CPMM, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. CPMM is a synthetic compound that can be used to study the mechanism of action of various biological processes.
Wirkmechanismus
The mechanism of action of [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone is not fully understood. However, it is believed that [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone binds to the active site of the enzyme and inhibits its activity. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone may also interact with other proteins or molecules in the cell to produce its effects.
Biochemical and Physiological Effects:
[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has been shown to have several biochemical and physiological effects. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has been shown to inhibit the activity of enzymes involved in the breakdown of neurotransmitters and the production of inflammatory mediators. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has also been shown to have antioxidant properties and may protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has several advantages for use in lab experiments. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone is a synthetic compound that can be easily produced in large quantities. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone is also stable and can be stored for long periods of time. However, [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has some limitations for lab experiments. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone is a relatively new compound, and its effects on biological systems are not fully understood. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone may also have off-target effects that could complicate experimental results.
Zukünftige Richtungen
For research on [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone include studying its effects on different biological systems and pathways, developing more potent and selective inhibitors, and exploring its potential applications in drug development.
Synthesemethoden
The synthesis of [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone involves the reaction between 2-(3-chlorophenyl)morpholine and epichlorohydrin in the presence of a base catalyst. The reaction proceeds through an epoxide intermediate and yields [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone as the final product. The purity of [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has been used in several scientific research studies due to its potential to inhibit certain biological processes. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. [2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Eigenschaften
IUPAC Name |
[2-(3-chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-10-3-1-2-9(6-10)11-7-15(4-5-17-11)13(16)12-8-18-12/h1-3,6,11-12H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLABCYQXBXKAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2CO2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2485285.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2485287.png)


![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-dichlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2485292.png)
![3-(furan-2-ylmethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2485294.png)
![1-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2485295.png)
![N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2485296.png)
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide](/img/structure/B2485297.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2485300.png)
![2-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2485302.png)

